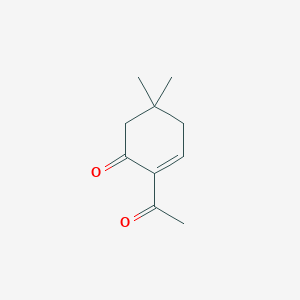
4,4'-Diiodo-2,2',5,5'-tetrachlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl is a halogenated biphenyl compound characterized by the presence of two iodine atoms and four chlorine atoms attached to a biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 2,2’,5,5’-tetrachlorobiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the 4,4’-positions.
Industrial Production Methods
Industrial production of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to changes in the halogenation pattern or the formation of biphenyl derivatives with altered electronic properties.
科学的研究の応用
4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated biphenyls.
Toxicology: Investigated for its potential toxic effects on biological systems, including endocrine disruption and bioaccumulation.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying PCBs in environmental samples.
作用機序
The mechanism of action of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with biological molecules and pathways. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may disrupt endocrine signaling by mimicking or blocking hormone action, leading to altered gene expression and physiological effects.
類似化合物との比較
Similar Compounds
- **2,2’,5,5’-Tetrachlor
2,2’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
特性
CAS番号 |
36649-77-1 |
|---|---|
分子式 |
C12H4Cl4I2 |
分子量 |
543.8 g/mol |
IUPAC名 |
1,4-dichloro-2-(2,5-dichloro-4-iodophenyl)-5-iodobenzene |
InChI |
InChI=1S/C12H4Cl4I2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |
InChIキー |
PZUXVIRGHJFYQS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)C2=CC(=C(C=C2Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)

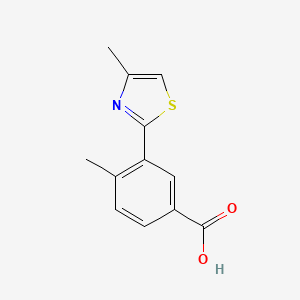
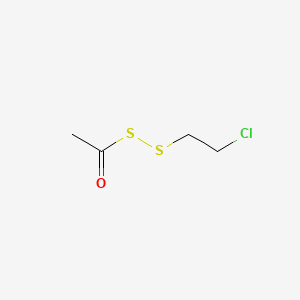
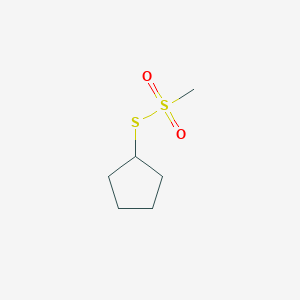


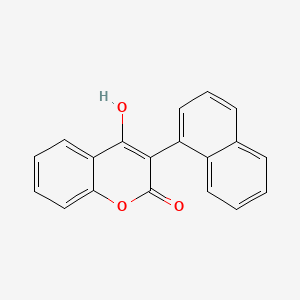
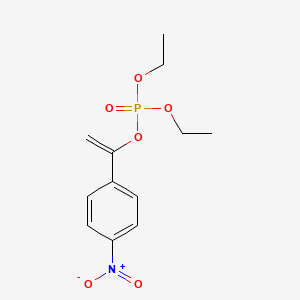
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
